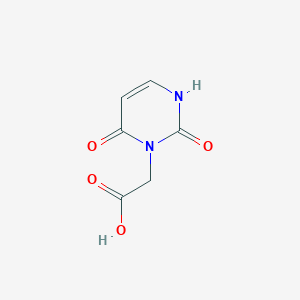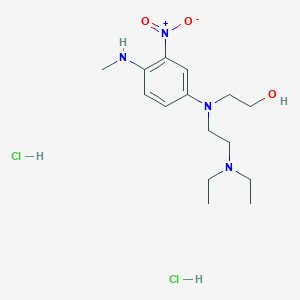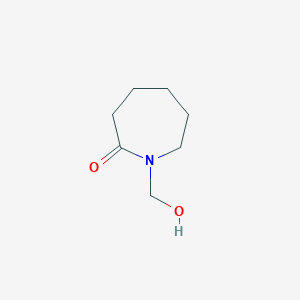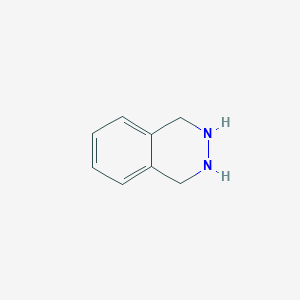![molecular formula C16H33N3 B088558 1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- CAS No. 10595-60-5](/img/structure/B88558.png)
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- is a chemical compound that is widely used in scientific research. It is commonly referred to as EDA-NB or NB-DMAE. EDA-NB is a chiral molecule that has two enantiomers, which means that it has two mirror-image forms. This chemical compound has many applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of EDA-NB is not fully understood. However, it is known to act as a chelating agent, which means that it can bind to metal ions. EDA-NB can also form complexes with various organic molecules. These properties make it useful in various applications, including catalysis, electrochemistry, and materials science.
生化学的および生理学的効果
EDA-NB has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. EDA-NB has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
EDA-NB has many advantages for lab experiments. It is a versatile molecule that can be used in various applications, including medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and is commercially available. However, EDA-NB has some limitations. It is a toxic compound that should be handled with care. It is also expensive, which can limit its use in some experiments.
将来の方向性
There are many future directions for research involving EDA-NB. One area of research is the development of new chiral ligands for coordination chemistry. EDA-NB has been found to be an effective ligand in various applications, and there is potential for the development of new ligands with improved properties. Another area of research is the development of new biologically active compounds using EDA-NB as a building block. EDA-NB has been used in the synthesis of various compounds with biological activity, and there is potential for the development of new compounds with improved properties. Additionally, research is needed to better understand the mechanism of action of EDA-NB and its potential applications in various fields.
Conclusion:
In conclusion, EDA-NB is a versatile molecule that has many applications in scientific research. It is commonly used as a building block in the synthesis of various biologically active compounds and as a chiral auxiliary in asymmetric synthesis. EDA-NB has also been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. While EDA-NB has many advantages for lab experiments, it also has some limitations, including its toxicity and cost. There are many future directions for research involving EDA-NB, including the development of new chiral ligands and biologically active compounds.
合成法
The synthesis of EDA-NB involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene chloride and 2-(1,3-dimethylbutylideneamino)ethylamine. This reaction results in the formation of EDA-NB as a racemic mixture, which means that it contains equal amounts of both enantiomers. The racemic mixture can be separated into its individual enantiomers using chiral chromatography.
科学的研究の応用
EDA-NB has many applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various biologically active compounds. EDA-NB is also used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiopure compounds. Additionally, EDA-NB is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
特性
CAS番号 |
10595-60-5 |
|---|---|
製品名 |
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- |
分子式 |
C16H33N3 |
分子量 |
267.45 g/mol |
IUPAC名 |
2-(4-methylpentan-2-ylideneamino)-N-[2-(4-methylpentan-2-ylideneamino)ethyl]ethanamine |
InChI |
InChI=1S/C16H33N3/c1-13(2)11-15(5)18-9-7-17-8-10-19-16(6)12-14(3)4/h13-14,17H,7-12H2,1-6H3 |
InChIキー |
CJAGRJAFLCPABV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=NCCNCCN=C(C)CC(C)C)C |
正規SMILES |
CC(C)CC(=NCCNCCN=C(C)CC(C)C)C |
その他のCAS番号 |
10595-60-5 |
物理的記述 |
Liquid |
ピクトグラム |
Flammable; Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




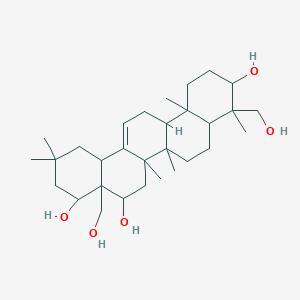

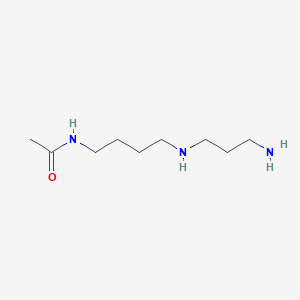
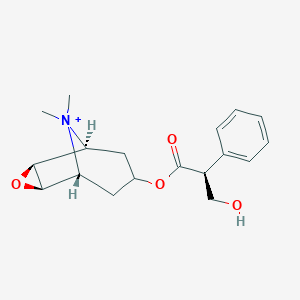
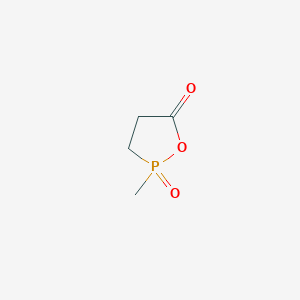
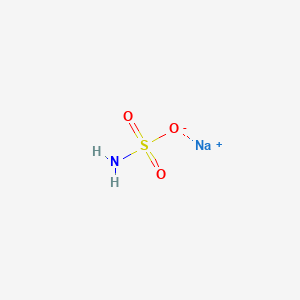
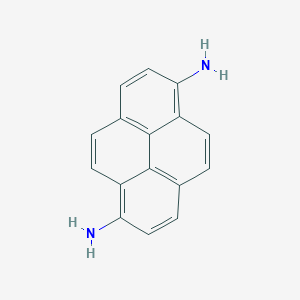
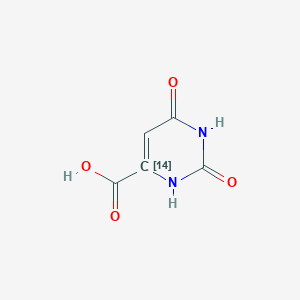
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
